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Compound of Interest

Compound Name:
5-Chloro-2,3-

difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

Get Quote

Executive Summary
5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized

halogenated pyridine intermediate used primarily in the synthesis of advanced fluoroquinolone

antibiotics and agrochemicals.[1][2][3] Characterized by its electron-deficient pyridine ring, the

molecule exhibits high reactivity toward nucleophilic aromatic substitution (

) at the C-2 and C-3 positions, while the C-4 aldehyde functionality serves as a versatile handle
for condensation and reductive amination reactions.

This guide provides a comprehensive technical profile for researchers handling this compound,

distinguishing between the target aldehyde and its primary precursor, 5-chloro-2,3-

difluoropyridine (CAS: 89402-43-7).
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The following data aggregates experimental and high-confidence predicted values for the

target aldehyde.

Property Value Notes

IUPAC Name
5-Chloro-2,3-difluoropyridine-

4-carbaldehyde

Also: 3-Chloro-5,6-

difluoroisonicotinaldehyde

CAS Number 1333319-52-0
Distinct from precursor 89402-

43-7

Molecular Formula

Molecular Weight 177.54 g/mol

Exact Mass 176.979 g/mol Monoisotopic

Physical State Solid / Low-melting solid
Often supplied as an oil if

impure

Boiling Point ~204 °C (Predicted) Decomposes at high temp

Density 1.55 ± 0.06 g/cm³ (Predicted) High density due to halogens

LogP (cLogP) 1.57 Moderate lipophilicity

pKa -1.46 ± 0.28 (Predicted) Conjugate acid of pyridine N

Solubility Soluble in DCM, THF, DMSO
Reacts with protic solvents

(MeOH) over time

Structural Analysis
The molecule features a "push-pull" electronic system:

Inductive Withdrawal: The fluorine atoms at C-2 and C-3, combined with the chlorine at C-5,

create a severely electron-deficient ring.

Reactivity Hotspot: The C-2 fluorine is particularly labile to nucleophilic displacement (e.g.,

by amines or alkoxides), a critical feature for derivatization.
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Aldehyde Sensitivity: The C-4 aldehyde is prone to rapid oxidation to the carboxylic acid (5-

chloro-2,3-difluoroisonicotinic acid) upon exposure to air.

Synthesis & Manufacturing Context
Commercial supplies of 5-Chloro-2,3-difluoroisonicotinaldehyde are often prepared on-

demand or in situ due to its instability. The standard industrial route involves the lithiation of the

stable precursor.

Synthesis Pathway (Directed ortho-Metallation)
The synthesis relies on the acidity of the C-4 proton in the precursor 5-chloro-2,3-

difluoropyridine.

5-Chloro-2,3-difluoropyridine
(CAS: 89402-43-7)

Lithiation
(LDA, THF, -78°C)

 Deprotonation at C4 4-Lithio Species
(Transient)

Formylation
(DMF or Ethyl Formate)

 Electrophilic Attack
5-Chloro-2,3-difluoro-

isonicotinaldehyde
(CAS: 1333319-52-0)

 Acidic Workup

Click to download full resolution via product page

Figure 1: Synthetic workflow via Directed ortho-Metallation (DoM).

Key Impurities
When sourcing or synthesizing this material, be aware of these common impurities:

Regioisomers: 3-Chloro-2,6-difluoroisonicotinaldehyde (arising from non-selective lithiation).

Hydrolysis Product: 5-Chloro-2,3-difluoroisonicotinic acid (white solid precipitate).

Hydrate Form: Aldehydes with strong electron-withdrawing groups often form stable gem-

diols in the presence of moisture.

Handling, Stability & Safety (HSE)
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Storage Protocol
This compound is Air and Moisture Sensitive.

Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is recommended.

Atmosphere: Must be stored under Argon or Nitrogen.

Container: Amber glass vials with Teflon-lined septa. Avoid metal spatulas if the solid is

corrosive.

Hazard Identification
Classified under GHS standards (derived from structural analogs):

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[4][5][6]

Eye Irritation H319
Causes serious eye irritation.

[4][5][6]

STOT-SE H335
May cause respiratory

irritation.[5][6]

Self-Validating Safety Check: Before opening the vessel, check for white crust formation

around the cap. This indicates oxidation to the benzoic acid derivative, signaling compromised

integrity.

Experimental Characterization Protocols
Purity Determination (GC-MS)
Due to the aldehyde's thermal instability, low-temperature GC or HPLC is preferred.

Column: DB-5ms or equivalent (30m x 0.25mm).

Injector Temp: 200°C (Avoid higher temps to prevent decarbonylation).
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Carrier Gas: Helium @ 1.0 mL/min.

Program: 50°C (2 min) → 10°C/min → 250°C.

Retention: Expect elution after the precursor (CAS 89402-43-7) but before heavier oxidation

byproducts.

1H-NMR Validation
Solvent:

or

(dry).

Key Signal: Look for the aldehyde proton singlet at δ 10.0–10.4 ppm.

Coupling: The aromatic proton at C-6 will appear as a doublet or multiplet due to F-H

coupling (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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